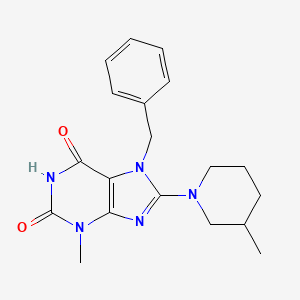
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BM212, is a purine-based compound that has shown potential in various scientific research applications.
Mécanisme D'action
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its anti-cancer effects through inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. The anti-viral activity of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is thought to be due to its ability to inhibit the viral protease and RNA-dependent RNA polymerase.
Biochemical and Physiological Effects
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In animal models, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to reduce tumor growth and improve survival rates. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promise as an anti-viral and anti-inflammatory agent. However, one limitation of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione research include further elucidation of its mechanism of action, optimization of its synthesis method to improve purity and yield, and development of novel formulations to improve its solubility and bioavailability. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be studied in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process starting with the reaction between 3-methylpiperidine and 2,6-dichloropurine in the presence of a base. The resulting intermediate is then reacted with benzyl bromide to form the final product. The purity and yield of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In vitro studies have shown that 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promise as an anti-viral agent against the hepatitis C virus.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-10-23(11-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWXNONDRMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)
![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)
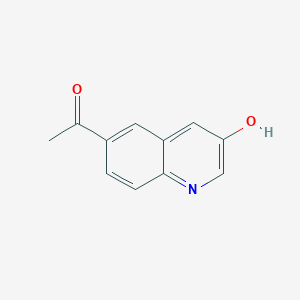
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)
![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)
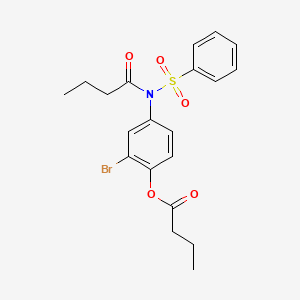

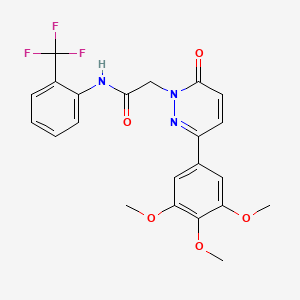
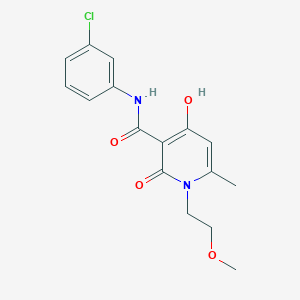
![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)
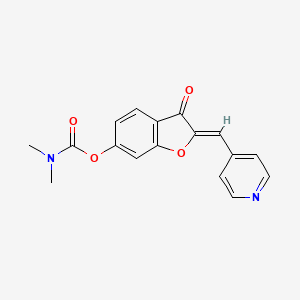
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)

